molecular formula C11H9F3O2 B2790886 1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2253638-79-6

1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No. B2790886
CAS RN: 2253638-79-6
M. Wt: 230.186
InChI Key: RAVYEAGUSRNANS-UHFFFAOYSA-N
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Description

1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 2253638-79-6 . It has a molecular weight of 230.19 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of cyclopropane compounds, such as 1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, can be achieved through various methods. One such method involves a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyl , and the Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can be represented by the Inchi Code: 1S/C11H9F3O2/c12-11(13,14)8-6-10(8,9(15)16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,16) .


Chemical Reactions Analysis

Cyclopropane compounds, including 1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in cobalt-catalyzed cross-coupling reactions , Suzuki-Miyaura coupling reactions , and Pd-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a powder at room temperature . It has a molecular weight of 230.19 and an Inchi Code of 1S/C11H9F3O2/c12-11(13,14)8-6-10(8,9(15)16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,16) .

Scientific Research Applications

Structural Analysis and Conformation Studies

1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has been studied in the context of structural and conformational analysis. For example, research by Korp, Bernal, and Fuchs (1983) focused on the structure and conformation of similar cyclopropane derivatives, providing insights into the spatial arrangements and interactions of these compounds (J. Korp, I. Bernal, & R. Fuchs, 1983).

Synthetic Strategies and Catalytic Reactions

The chemical is involved in synthetic strategies for producing various organic compounds. Zhu, Xu, and Gong (2016) described the use of donor-acceptor cyclopropanes in triflic acid-catalyzed cycloisomerization reactions, showcasing the versatility of such compounds in organic synthesis (Yuequan Zhu, Panpan Xu, & Y. Gong, 2016).

Plant Growth Regulation

Research has also explored the role of cyclopropane carboxylic acids in plant growth and development. Veldstra and Westeringh (2010) investigated 2-phenyl-cyclopropane-1-carboxylic acids, similar in structure to 1-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, for their potential as plant growth regulators (H. Veldstra & C. V. D. Westeringh, 2010).

Biological Activities and Inhibition Studies

Compounds structurally related to 1-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid have been evaluated for their biological activities. Dourtoglou and Koussissi (2000) studied the inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, demonstrating the potential biochemical applications of these compounds (V. Dourtoglou & E. Koussissi, 2000).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ingestion . In case of exposure, it is recommended to rinse with plenty of water, wash off with soap and water, remove to fresh air, and seek medical attention if necessary .

properties

IUPAC Name

1-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)8-6-10(8,9(15)16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVYEAGUSRNANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

CAS RN

2253638-79-6
Record name 1-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
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